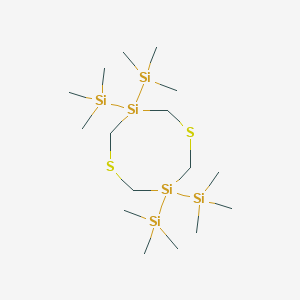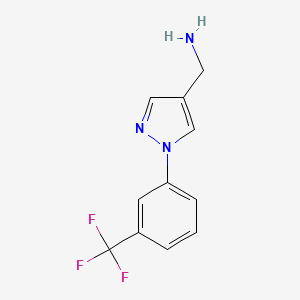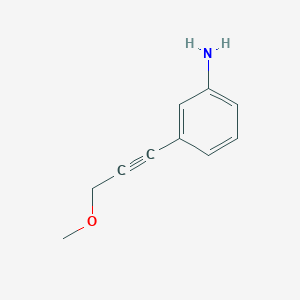![molecular formula C14H32N2O4Si B14177990 N,N-Dipropan-2-yl-N'-[(triethoxysilyl)methyl]urea CAS No. 919300-60-0](/img/structure/B14177990.png)
N,N-Dipropan-2-yl-N'-[(triethoxysilyl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea: is a compound that belongs to the class of N-substituted ureas These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of N,N-dipropan-2-ylamine with triethoxysilyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of N-substituted ureas, including N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea, often involves scalable and environmentally friendly processes. One such method is the catalyst-free synthesis in water, where amines react with potassium isocyanate. This method avoids the use of organic solvents and provides high yields with minimal purification steps .
化学反応の分析
Types of Reactions: N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triethoxysilyl group can participate in substitution reactions, especially with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alcohols and amines can react with the triethoxysilyl group under mild conditions.
Major Products:
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Silane derivatives with substituted functional groups.
科学的研究の応用
Chemistry: N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea is used in the synthesis of self-assembled monolayers (SAMs) on metal oxide surfaces. These SAMs are valuable in material science for creating functionalized surfaces .
Biology: The compound’s ability to form stable bonds with biological molecules makes it useful in bioconjugation and immobilization of biomolecules on surfaces for biosensor applications .
Medicine: In medicinal chemistry, N-substituted ureas are explored for their potential as pharmaceutical agents due to their diverse biological activities .
Industry: The compound is used in the production of coatings and adhesives, where its silane group provides strong adhesion to various substrates .
作用機序
The mechanism of action of N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea involves its ability to form stable covalent bonds with surface hydroxyl groups on metal oxides. This interaction leads to the formation of a siloxane linkage, which is crucial for the stability and functionality of self-assembled monolayers . The molecular targets include surface hydroxyl groups, and the pathways involve the formation of siloxane bonds.
類似化合物との比較
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis.
Tetrazole Derivatives: Used in medicinal chemistry and agriculture.
Benzothiazole Derivatives: Explored for their anti-tubercular properties.
Uniqueness: N,N-Dipropan-2-yl-N’-[(triethoxysilyl)methyl]urea is unique due to its triethoxysilyl group, which imparts the ability to form strong covalent bonds with metal oxide surfaces. This property is particularly valuable in creating stable and functionalized surfaces for various applications in material science and industry.
特性
CAS番号 |
919300-60-0 |
|---|---|
分子式 |
C14H32N2O4Si |
分子量 |
320.50 g/mol |
IUPAC名 |
1,1-di(propan-2-yl)-3-(triethoxysilylmethyl)urea |
InChI |
InChI=1S/C14H32N2O4Si/c1-8-18-21(19-9-2,20-10-3)11-15-14(17)16(12(4)5)13(6)7/h12-13H,8-11H2,1-7H3,(H,15,17) |
InChIキー |
HGCBEZSFKAHWAY-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CNC(=O)N(C(C)C)C(C)C)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


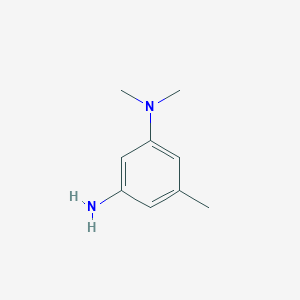
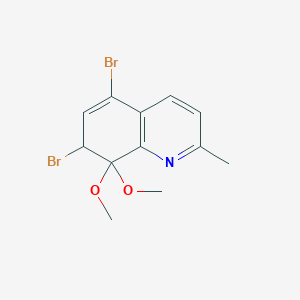

![1-{1-[2-(Methoxymethyl)phenyl]ethenyl}pyrrolidine](/img/structure/B14177933.png)
![[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol](/img/structure/B14177937.png)

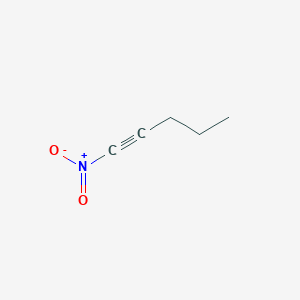
![5-Hydroxy-4-[methyl(diphenyl)silyl]pentanenitrile](/img/structure/B14177949.png)

